Ketorolac ethyl ester

Vue d'ensemble

Description

Ketorolac ethyl ester is a derivative of ketorolac, a nonsteroidal anti-inflammatory drug (NSAID) used for its potent analgesic and anti-inflammatory properties. This compound is synthesized to enhance the transdermal delivery of ketorolac, improving its bioavailability and reducing gastrointestinal side effects associated with oral administration .

Mécanisme D'action

Target of Action

Ketorolac ethyl ester, like its parent compound ketorolac, primarily targets the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the synthesis of prostaglandins, which are key mediators of inflammation and pain .

Mode of Action

This compound acts by inhibiting the cyclooxygenase enzymes . This inhibition blocks the conversion of arachidonic acid to prostaglandins, thereby reducing the production of these inflammatory mediators . Although ketorolac is non-selective and inhibits both COX-1 and COX-2 enzymes, its clinical efficacy is primarily derived from its COX-2 inhibition .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the prostaglandin synthesis pathway . By inhibiting the cyclooxygenase enzymes, this compound prevents the conversion of arachidonic acid to prostaglandins . This results in a decrease in prostaglandin levels, leading to reduced inflammation and pain .

Pharmacokinetics

Ketorolac is known to have high bioavailability when administered orally, intramuscularly, or intravenously . It is metabolized in the liver and has an elimination half-life of 3.5 to 9.2 hours in young adults and 4.7 to 8.6 hours in the elderly . The majority of the drug is excreted via the kidneys .

Result of Action

The primary result of this compound’s action is the reduction of inflammation and pain . By inhibiting the production of prostaglandins, this compound decreases the inflammatory response, which in turn reduces pain . This makes it a useful tool for managing moderate to severe pain, including postoperative pain, rheumatoid arthritis, osteoarthritis, and other conditions .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the drug’s absorption and efficacy can be affected by the pH of the environment, the presence of food in the stomach, and individual patient factors such as age, renal function, and liver function

Analyse Biochimique

Biochemical Properties

Ketorolac Ethyl Ester, like its parent compound, is believed to inhibit the synthesis of prostaglandins by blocking the enzyme cyclooxygenase (COX) . This interaction with COX is central to its biochemical activity.

Cellular Effects

The inhibition of prostaglandin synthesis by this compound can have a variety of effects on cellular processes. Prostaglandins play key roles in inflammation, pain sensation, and fever, so blocking their production can have significant effects on these processes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the COX enzyme, inhibiting its activity and thereby reducing the production of prostaglandins . This can lead to changes in gene expression related to inflammation and pain sensation.

Temporal Effects in Laboratory Settings

The effects of this compound in laboratory settings can vary over time. For example, its degradation products have been found to have improved physicochemical properties and binding affinity .

Metabolic Pathways

This compound is likely to be involved in similar metabolic pathways as Ketorolac, given their structural similarity. Ketorolac is metabolized primarily by the liver, and it is likely that similar enzymes and cofactors are involved in the metabolism of this compound .

Transport and Distribution

Given its intended use for transdermal delivery, it is likely that it can penetrate the skin and reach underlying tissues .

Subcellular Localization

Given its mechanism of action, it is likely to be found in the vicinity of COX enzymes, which are located in the endoplasmic reticulum and nuclear envelope .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ketorolac ethyl ester can be synthesized through esterification of ketorolac with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating ketorolac and ethanol under reflux conditions to form the ester . Another method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) and 4-pyrrolidinopyridine as catalysts to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The reaction mixture is then subjected to purification steps such as distillation and recrystallization to obtain the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Ketorolac ethyl ester undergoes various chemical reactions, including hydrolysis, oxidation, and reduction.

Common Reagents and Conditions

Hydrolysis: this compound can be hydrolyzed under acidic or basic conditions to yield ketorolac and ethanol.

Oxidation and Reduction: These reactions are less common for this compound but can be carried out using appropriate oxidizing or reducing agents under controlled conditions.

Major Products

The primary product of hydrolysis is ketorolac, which retains the pharmacological properties of the parent compound. Other reactions may yield various intermediates and by-products depending on the specific reagents and conditions used .

Applications De Recherche Scientifique

Ketorolac ethyl ester has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: Used as a model compound to study esterification and hydrolysis reactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

Ketorolac: The parent compound, which is widely used as an NSAID for pain management.

Ketorolac tromethamine: A salt form of ketorolac that enhances its solubility and absorption.

Other NSAID esters: Such as ibuprofen ethyl ester and diclofenac ethyl ester, which are also designed to improve transdermal delivery and reduce gastrointestinal side effects

Uniqueness

Ketorolac ethyl ester is unique in its ability to enhance the transdermal delivery of ketorolac, providing a non-invasive route of administration that bypasses the gastrointestinal tract. This reduces the risk of gastrointestinal side effects and improves patient compliance .

Activité Biologique

Ketorolac ethyl ester (KEE) is a derivative of the nonsteroidal anti-inflammatory drug (NSAID) ketorolac, primarily known for its analgesic and anti-inflammatory properties. This article explores the biological activity of KEE, focusing on its mechanisms of action, pharmacokinetics, and potential therapeutic applications, supported by relevant case studies and research findings.

Target Enzymes

this compound functions by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the conversion of arachidonic acid to prostaglandins. This inhibition leads to a decrease in pain and inflammation, similar to its parent compound, ketorolac .

Biochemical Pathways

The primary biochemical pathway affected by KEE involves the prostaglandin synthesis pathway , which plays a significant role in mediating inflammatory responses. By blocking COX enzymes, KEE reduces prostaglandin levels, thereby alleviating pain and inflammation .

Pharmacokinetics

Absorption and Bioavailability

KEE is designed to enhance the bioavailability of ketorolac through transdermal delivery systems. Studies indicate that KEE can penetrate skin layers effectively, where it is hydrolyzed by esterases to release active ketorolac . The absorption characteristics can vary based on environmental factors such as pH and the presence of food.

Half-Life and Clearance

The pharmacokinetic profile of KEE suggests that it may exhibit a longer duration of action compared to traditional ketorolac formulations. The S-enantiomer of ketorolac has a half-life of approximately 2.5 hours, while the R-enantiomer lasts about 5 hours; however, KEE's esterification may prolong its therapeutic effects .

Enhanced Transdermal Delivery

A study demonstrated that KEE could significantly improve the transdermal delivery of ketorolac compared to its parent compound. The research indicated that shorter alkyl chains attached via ester bonds enhanced skin permeability, while longer chains decreased effectiveness due to stability issues .

| Ester Chain Length | Skin Permeability (nmole/cm²/h) | Stability (%) after 12 hours |

|---|---|---|

| C-2 | 40.15 | 85 |

| C-4 | 46.61 | 75 |

| C-6 | 30.00 | 60 |

Long-Acting Analgesic Effects

In animal models, KEE demonstrated significant long-lasting antinociceptive effects when administered at doses of 240 micromol/kg. The results showed sustained pain relief over extended periods, indicating potential for clinical applications in managing postoperative pain .

Additional Pharmacological Activities

Recent studies have uncovered novel pharmacological activities associated with the R-enantiomer of ketorolac, suggesting that it may inhibit Rho-family GTPases (Rac1 and Cdc42), which are involved in cancer cell migration and adhesion. This dual mechanism could provide additional therapeutic benefits beyond pain management, particularly in oncology settings .

Propriétés

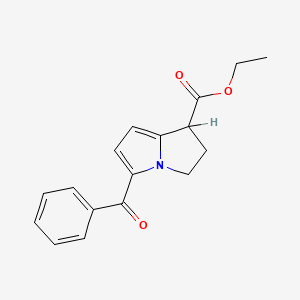

IUPAC Name |

ethyl 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3/c1-2-21-17(20)13-10-11-18-14(13)8-9-15(18)16(19)12-6-4-3-5-7-12/h3-9,13H,2,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXHMVDVCMQIUCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN2C1=CC=C2C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501331574 | |

| Record name | ethyl 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501331574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108061-03-6 | |

| Record name | Ketorolac ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108061036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ethyl 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501331574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | KETOROLAC ETHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U58BH6ZA9N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.